Urea, N-(2-chlorophenyl)-N'-2-propenyl-
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Overview
Description
1-Allyl-3-(2-chlorophenyl)urea is an organic compound with the molecular formula C10H11ClN2O It is a urea derivative characterized by the presence of an allyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(2-chlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with allyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In industrial settings, the production of 1-Allyl-3-(2-chlorophenyl)urea may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide; reactions are carried out in methanol or other suitable solvents.
Major Products Formed:
- Oxidized derivatives
- Reduced urea derivatives
- Methoxy-substituted derivatives
Scientific Research Applications
1-Allyl-3-(2-chlorophenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Allyl-3-(3-chlorophenyl)urea
- 1-Allyl-3-(4-chlorophenyl)urea
- 1-Allyl-3-(2-bromophenyl)urea
Comparison: 1-Allyl-3-(2-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
89607-22-7 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11ClN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14) |
InChI Key |
AWTCJUDXLFXAQY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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